Fmoc-L-Hse(Et)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

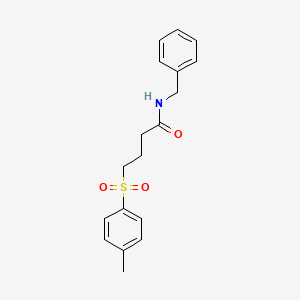

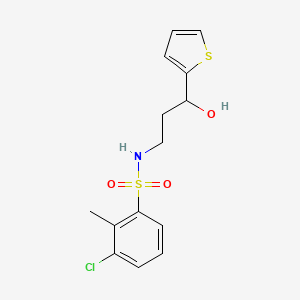

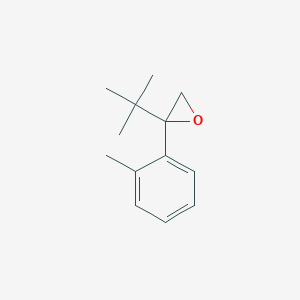

Fmoc-L-Hse(Et)-OH is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a derivative of the amino acid histidine and is commonly used in peptide synthesis. In

Wissenschaftliche Forschungsanwendungen

Hydrogel Formation and Characterization One notable application of Fmoc-protected amino acids, such as Fmoc-L-Phenylalanine-OH, is in the formation of hydrogels. These hydrogels have been utilized to prepare and stabilize fluorescent few-atom silver nanoclusters, exhibiting interesting fluorescent properties with applications potentially extendable to Fmoc-L-Hse(Et)-OH related compounds. The hydrogel provides a three-dimensional structure that stabilizes newly formed silver nanoclusters within its matrix. These nanoclusters have shown stability for up to four months and exhibit large Stokes shifts, narrow emission bandwidths, and notable quantum yields, highlighting their potential in biomedical imaging and sensor applications (Roy & Banerjee, 2011).

Antibacterial Composite Materials The advancement of peptide- and amino-acid-based nanotechnologies has led to the development of materials with antibacterial capabilities. Fmoc-decorated self-assembling building blocks, for example, have shown promise in creating antibacterial composite materials. This approach employs nanoassemblies formed by Fmoc-pentafluoro-L-phenylalanine-OH, demonstrating substantial effects on bacterial morphology and the development of functionalized resin-based composites that hinder bacterial growth without affecting mammalian cell lines. The integration of such nanoassemblies without compromising the mechanical and optical properties of the composites suggests a potential application area for Fmoc-L-Hse(Et)-OH in developing enhanced biomedical materials (Schnaider et al., 2019).

Self-Assembly and Hydrogelation of Fluorinated Derivatives The study of Fmoc-protected amino acids, including fluorinated derivatives, has provided insights into the effects of side chain functionalization on self-assembly and hydrogelation behavior. Fluorinated derivatives like pentafluorophenylalanine spontaneously assemble into fibrils, forming a hydrogel network upon dissolution in water. The modification of the C-terminal carboxylic acid in these derivatives influences the hydrophobicity and hydrogen bond capacity, affecting self-assembly and hydrogelation. This research underlines the importance of chemical modifications in tailoring the properties of hydrogels for various applications, potentially including those involving Fmoc-L-Hse(Et)-OH (Ryan et al., 2011).

Eigenschaften

IUPAC Name |

(2S)-4-ethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-2-26-12-11-19(20(23)24)22-21(25)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,22,25)(H,23,24)/t19-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRSFOWYRSFCMQ-IBGZPJMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

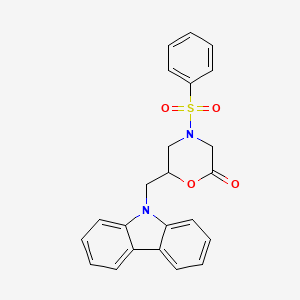

![5-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2542527.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(quinazolin-4-ylthio)acetamide](/img/structure/B2542531.png)